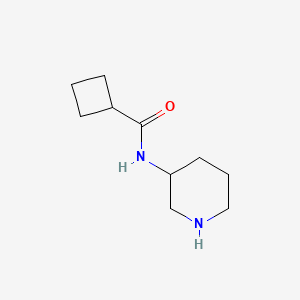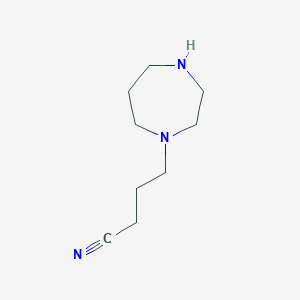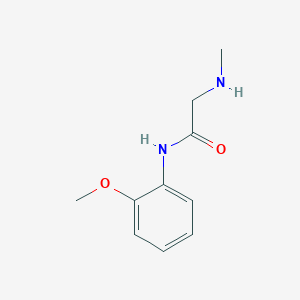
3-Amino-N-(2-ethyl-6-methylphenyl)benzamide
Vue d'ensemble
Description
3-Amino-N-(2-ethyl-6-methylphenyl)benzamide, also known as 3-AM-2-EMB, is an organic compound that is used in a variety of scientific research applications. It is a colorless solid that is soluble in water and has a melting point of 134-136 °C. In the lab, 3-AM-2-EMB is used for a variety of purposes, including as a reagent for the synthesis of organic compounds, as a catalyst in chemical reactions, and as an enzyme inhibitor. It is also used to study the biochemical and physiological effects of certain compounds.
Applications De Recherche Scientifique
Histone Deacetylase Inhibition
The compound MGCD0103, a derivative similar to 3-Amino-N-(2-ethyl-6-methylphenyl)benzamide, has shown to be an orally active histone deacetylase (HDAC) inhibitor, selectively inhibiting HDACs 1-3 and 11 at submicromolar concentrations. This inhibition leads to the blocking of cancer cell proliferation and induces various anticancer mechanisms, including histone acetylation, p21 protein expression, cell-cycle arrest, and apoptosis, demonstrating its potential as an anticancer drug (Zhou et al., 2008).
Antibacterial and Computational Study
A study on the synthesis of a benzamide complex similar to this compound explored its antibacterial activity. The complex was characterized using physicochemical methods and examined for antibacterial activity, with computational studies indicating its potential interaction with bioactive molecules and receptors (Mostafa et al., 2023).
Electrochemical Oxidation and Antioxidant Activity
Amino-substituted benzamide derivatives, related to this compound, have been studied for their capacity as antioxidants. Electrochemical oxidation mechanisms of these compounds provide insights into their free radical scavenging activities, highlighting their importance in antioxidant studies (Jovanović et al., 2020).
Molecular Structural and Antioxidant Analysis
Another benzamide derivative's structure was analyzed both experimentally and theoretically, revealing its potential as an antioxidant. The study utilized X-ray diffraction, IR spectroscopy, and quantum chemical computation to detail its molecular structure and properties, indicating the significant role of such compounds in antioxidant research (Demir et al., 2015).
Biologically Active Derivatives
Research on thiophene-3-carboxamide derivatives, structurally related to this compound, showed antibacterial and antifungal activities. These studies are crucial for developing new antimicrobial agents and understanding the structural factors contributing to their bioactivity (Vasu et al., 2005).
Propriétés
IUPAC Name |
3-amino-N-(2-ethyl-6-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-3-12-7-4-6-11(2)15(12)18-16(19)13-8-5-9-14(17)10-13/h4-10H,3,17H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMJZDLVCHIRRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC(=CC=C2)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(2-Methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B3072401.png)








amine](/img/structure/B3072482.png)


![5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid](/img/structure/B3072507.png)